molecular formula C16H17BrN2O3 B2999423 2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034548-32-6

2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2999423
CAS No.: 2034548-32-6
M. Wt: 365.227
InChI Key: WSXZSDYQXMYVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS 2034548-32-6) is a brominated benzamide derivative with a molecular formula of C16H17BrN2O3 and a molecular weight of 365.22 g/mol . This compound features a substituted dihydropyridinone moiety, and its well-defined molecular structure facilitates precise characterization and optimization in drug discovery . Its reactivity is enhanced by the presence of both bromo and methoxy functional groups, enabling selective modifications for the synthesis of targeted bioactive molecules . This compound is of significant interest in medicinal chemistry as a key intermediate in the development of LpxC inhibitors . UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc metalloenzyme and a promising drug target for novel antibacterial agents against Gram-negative pathogens, as it catalyzes the first committed step in the biosynthesis of lipid A, an essential component of lipopolysaccharide (LPS) in the outer membrane . Inhibitors targeting LpxC, such as those derived from this chemical scaffold, are investigated for their binding kinetics and potential to produce a prolonged post-antibiotic effect (PAE), which can suppress bacterial growth even after the compound has been removed . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-11-9-12(22-2)10-15(20)19(11)8-7-18-16(21)13-5-3-4-6-14(13)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXZSDYQXMYVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a compound with significant potential in biomedical research. Its molecular formula is C16H17BrN2O3, and it has garnered attention for its various biological activities, particularly in the realms of anticancer and antioxidant properties.

Chemical Structure

The compound features a bromine atom, a methoxy group, and a pyridine derivative, which contribute to its unique biological properties. The structural formula can be represented as follows:

IUPAC Name 2bromoN[2(4methoxy6methyl2oxopyridin1(2H)yl)ethyl]benzamide\text{IUPAC Name }2-bromo-N-[2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl]benzamide

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

1. Anticancer Activity

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including A549 (human lung cancer). In vitro studies have shown that it inhibits cell growth effectively, with IC50 values indicating significant cytotoxicity. For example, related compounds in the same class have demonstrated IC50 values as low as 10.88 ± 0.82 μg/mL against A549 cells .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as tyrosine kinases .

2. Antioxidant Activity

  • The compound has been evaluated for its ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary results indicate promising antioxidant activity, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include anthranilic acid derivatives and other reagents that facilitate the formation of the benzamide structure.

Case Studies

Several studies have reported on the biological evaluation of similar compounds:

StudyCompoundCell LineIC50 (μg/mL)Activity
N-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamideA54910.88 ± 0.82Anticancer
Various pyridine derivativesMultipleVariesAnticancer/Anti-inflammatory

These studies highlight the importance of structural modifications in enhancing bioactivity.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins. The results suggest that the compound binds effectively to active sites involved in cancer signaling pathways, potentially inhibiting tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight Key Features Biological Activity (if known) Reference
Target Compound 2-Br, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl) 399.7 Pyridinone ring with methoxy and methyl groups; Br and Cl substituents Not reported in evidence
4-Bromo-N-(6-methylpyridin-2-yl)benzamide (6e) 4-Br, N-(6-methylpyridin-2-yl) 310 (M⁺) Pyridine ring with methyl group; no oxo group Studied for nicotinic acetylcholine receptor (nAChR) modulation
5d (Antiviral Derivative) 2-Br, N-(2-((4-oxo-2-phenylchromen-7-yl)oxy)ethyl) 464.0496 Flavone-oxyethyl linker; chromen moiety Antiviral activity (reported in flavone derivatives)
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, N-(2-nitrophenyl) N/A Nitro group at ortho position Antibacterial, antifungal (similar amide compounds)
EP 3 778 607 A1 (Example 101) Difluoromethyl-oxazolidinone substituent N/A Fluorinated oxazolidinone core Patent for therapeutic applications (unspecified)

Hydrogen Bonding and Crystal Packing

  • The pyridinone ring in the target compound contains a carbonyl group and methoxy substituent, enabling hydrogen-bonding interactions (e.g., C=O···H–N or C–O···H–O motifs) critical for crystal packing or target binding .
  • In contrast, 4-bromo-N-(2-nitrophenyl)benzamide exhibits nitro-group-mediated hydrogen bonding, forming dimeric motifs via N–H···O interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.